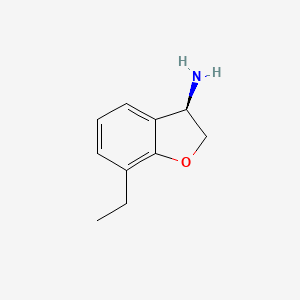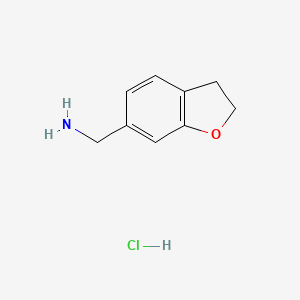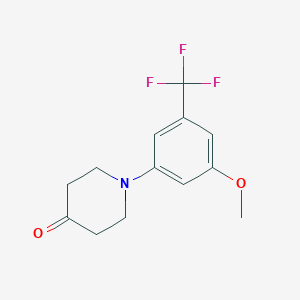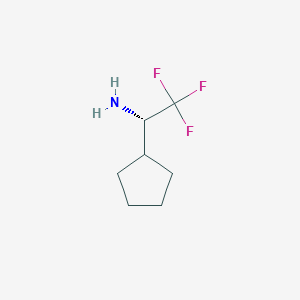
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a cyclopentyl group and three fluorine atoms attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclopentyl precursor.
Fluorination: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions may yield simpler amine derivatives or remove specific functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl trifluoroethanol, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-1-Cyclopentyl-2,2,2-trifluoroethanol: Similar in structure but with a hydroxyl group instead of an amine.
(S)-1-Cyclopentyl-2,2,2-trifluoropropan-1-amine: Differing by an additional carbon in the backbone.
Uniqueness: (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of a cyclopentyl group and a trifluoromethyl group attached to an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H12F3N |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2/t6-/m0/s1 |
Clave InChI |
AODCHWTZHXHHJG-LURJTMIESA-N |
SMILES isomérico |
C1CCC(C1)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1CCC(C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)



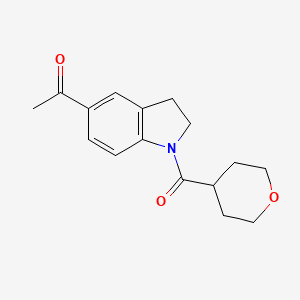
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
